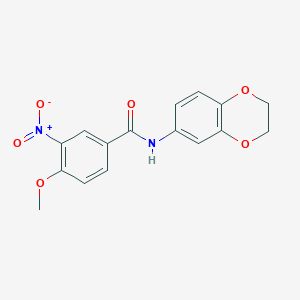

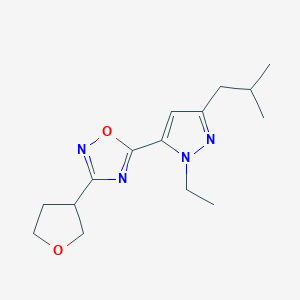

![molecular formula C20H19FN2O2 B5513474 8-fluoro-N-[3-(2-methoxyphenyl)propyl]-2-quinolinecarboxamide](/img/structure/B5513474.png)

8-fluoro-N-[3-(2-methoxyphenyl)propyl]-2-quinolinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves the condensation of specific precursor chemicals followed by reactions that introduce functional groups relevant to the desired compound. For example, the synthesis of a fluorescent derivative of quinoline was achieved by condensing 8-(N-methyl-N-carbobenzoxy)aminomethylquinoline-5-carboxylic acid azide with an appropriate sulfonamide, followed by hydrogenolysis and reaction with propargyl bromide (Gracheva, Kovel'man, & Tochilkin, 1982). Although not directly related to the target compound, this process highlights typical steps in quinoline derivative synthesis.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the quinoline core, which can be modified at various positions to introduce different functional groups, enhancing the compound's chemical properties and biological activity. Structural elucidation techniques such as NMR, FTIR, and X-ray diffraction are critical for confirming the molecular structure of synthesized compounds, ensuring they have the desired configuration (Deng, Zhu, Zhou, & Bai, 2021).

Chemical Reactions and Properties

Quinoline derivatives can undergo various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition, depending on the functional groups present. These reactions are essential for further modifying the compound's structure to enhance its biological activity or to introduce specific labels for research purposes (Katoch-Rouse & Horti, 2003).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline form, can significantly affect their pharmacological applications. For instance, polymorphic modifications can impact the solubility and, consequently, the bioavailability of the compound (Shishkina, Levandovskiy, Ukrainets, Sidorenko, Grinevich, & Yanchuk, 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity with different reagents, stability under various conditions, and the potential for undergoing specific chemical transformations, are crucial for determining the compound's utility in different chemical and biological contexts. For example, the introduction of a methoxy group at the 8 position of the quinoline nucleus was found to be important for reducing phototoxicity, suggesting that modifications at this position could be critical for developing safer compounds (Matsumoto, Kojima, Nagano, Matsubara, & Yokota, 1992).

Scientific Research Applications

Photostability and Biological Activity

The study by Matsumoto et al. (1992) on the photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation indicates that the introduction of a methoxy group into the 8 position of quinolones plays an important role in the stability of fluoroquinolones against irradiation by UV light. This stability is critical in preserving their antibacterial activities and minimizing cytotoxicity upon exposure to UV light (Matsumoto, Kojima, Nagano, Matsubara, & Yokota, 1992).

Reduced Phototoxicity

Marutani et al. (1993) discuss a fluoroquinoline that, due to a methoxy group substituted at the 8 position, shows very stable characteristics under long-wave UV light irradiation and significantly reduced phototoxicity. This suggests the importance of specific substitutions at the 8 position for developing safer fluoroquinolone derivatives (Marutani, Matsumoto, Otabe, Nagamuta, Tanaka, Miyoshi, Hasegawa, Nagano, Matsubara, & Kamide, 1993).

Synthesis and Structure-Activity Relationships

The synthesis and evaluation of 8-alkoxy- and 5-amino-8-alkoxyquinolone antibacterial agents by Sánchez et al. (1995) offer insights into their antibacterial activity and potential side effects. This research shows that the 8-methoxyquinolones displayed antibacterial activity comparable to the most active compounds and demonstrated a reduction in several potential side effects, such as phototoxicity and cytotoxicity (Sánchez, Gogliotti, Domagala, Gracheck, Huband, Sesnie, Cohen, & Shapiro, 1995).

Quinoline-Containing Calixarene Fluoroionophores

Research by Casnati et al. (2003) on quinoline-containing calixarene fluoroionophores presents a combined study involving NMR, photophysical, and modeling to understand their binding properties. These compounds show selectivity for sodium and strontium ions among alkali and alkaline earth metal ions, demonstrating their potential application in sensing and ion recognition technologies (Casnati, Sansone, Sartori, Prodi, Montalti, Zaccheroni, Ugozzoli, & Ungaro, 2003).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

8-fluoro-N-[3-(2-methoxyphenyl)propyl]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O2/c1-25-18-10-3-2-6-14(18)8-5-13-22-20(24)17-12-11-15-7-4-9-16(21)19(15)23-17/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZKMZWZODKYPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCCNC(=O)C2=NC3=C(C=CC=C3F)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-fluoro-N-[3-(2-methoxyphenyl)propyl]-2-quinolinecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

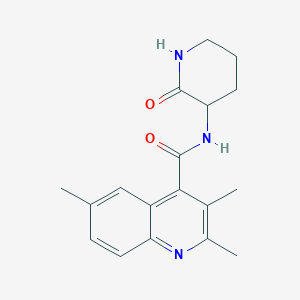

![(1S*,5R*)-3-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5513406.png)

![N-(3,4-difluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5513412.png)

![3-[2-(4-fluorophenoxy)ethyl]-4-methoxybenzamide](/img/structure/B5513439.png)

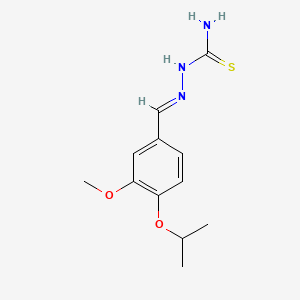

![N-{4-[2-(4H-1,2,4-triazol-3-ylthio)acetyl]phenyl}acetamide](/img/structure/B5513452.png)

![(3R*,4R*)-4-amino-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)piperidin-3-ol](/img/structure/B5513464.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5513468.png)

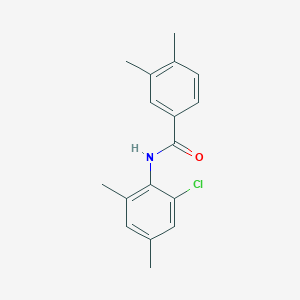

![2-{[4-chloro-6-(isopropylamino)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5513480.png)

![1-[(2-fluorobenzyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5513505.png)

![3-isobutyl-1-methyl-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5513510.png)